molecular formula C17H12N2OS3 B2545271 N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034305-64-9

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2545271
CAS No.: 2034305-64-9
M. Wt: 356.48
InChI Key: SUDBCSRELHWCOR-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted at position 6 with a carboxamide group. The carboxamide nitrogen is further functionalized with a bis-thiophenylmethyl moiety (thiophen-2-yl and thiophen-3-yl groups). This structure combines the electron-rich aromaticity of thiophenes with the rigid, planar benzo[d]thiazole scaffold, which is often associated with bioactive properties such as antimicrobial, antitumor, and corrosion inhibition activities . The compound’s stereoelectronic profile is influenced by the thiophene substituents, which may modulate solubility, binding affinity, and metabolic stability compared to simpler benzothiazole derivatives.

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS3/c20-17(11-3-4-13-15(8-11)23-10-18-13)19-16(12-5-7-21-9-12)14-2-1-6-22-14/h1-10,16H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDBCSRELHWCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiophene derivatives with benzo[d]thiazole-6-carboxylic acid under specific conditions. The reaction may require catalysts such as phosphorus pentasulfide (P4S10) and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or benzo[d]thiazole rings .

Scientific Research Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogues reported in the literature, focusing on synthesis, stereochemistry, physicochemical properties, and bioactivity.

Structural Analogues with Benzo[d]thiazole and Thiophene Moieties

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Stereochemical Purity (% ee) Key Applications/Properties Reference
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide (Target) Thiophen-2-yl, Thiophen-3-yl N/A* N/A* N/A* Hypothesized antimicrobial activity
Dibenzyl 2-(benzo[b]thiophen-2-yl(benzo[d]thiazol-2-ylamino)methyl)malonate Benzo[b]thiophen-2-yl, benzyl 78 113–115 82.0 Chiral synthesis, biomedical potential
Dimethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate 6-Cl, methyl 82 92–94 80.0 High stereoselectivity, antimicrobial screening
3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide 6-F, 5-nitrothiazolyl 48 N/A N/A Antimicrobial activity
N-(6-aminobenzo[d]thiazol-2-yl)benzamide 6-NH2, benzoyl N/A N/A N/A Corrosion inhibition
Physicochemical Properties
  • Melting Points: Thiophene-containing derivatives (e.g., 5fc, 5gc) exhibit lower melting points (74–127°C) compared to bulkier dibenzyl malonates (125–127°C) .
  • Solubility: Thiophene’s lipophilicity likely reduces aqueous solubility compared to methoxy- or amino-substituted analogues (e.g., 5ic, 5jc) .
Spectral Characterization
  • NMR: Thiophene protons typically resonate at δ 6.5–7.5 ppm, distinct from benzo[b]thiophen-2-yl signals (δ 7.0–8.0 ppm) . The target compound’s 1H NMR would show split aromatic peaks due to non-equivalent thiophene rings.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular ion ([M+H]+) at m/z ~409 (calculated for C17H13N2OS3).

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